2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenylmethylamino group and a methoxyphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Substitution with Chlorophenylmethylamino Group: The pyrimidine core is then reacted with 2-chlorobenzylamine under basic conditions to introduce the chlorophenylmethylamino group.
Thioether Formation: The resulting intermediate is treated with a thiol reagent to form the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with 4-methoxyphenylacetic acid under amide coupling conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-{[(2-BROMOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[(6-{[(2-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[(6-{[(2-METHYLPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(6-{[(2-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19ClN4O2S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19ClN4O2S/c1-27-16-8-6-15(7-9-16)25-19(26)12-28-20-10-18(23-13-24-20)22-11-14-4-2-3-5-17(14)21/h2-10,13H,11-12H2,1H3,(H,25,26)(H,22,23,24) |
InChI Key |
HISQUMKNAMTNCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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